molecular formula C8H7ClN2O2 B2770652 Benzodiazole-5-carboxylic acid HCl CAS No. 1158444-99-5

Benzodiazole-5-carboxylic acid HCl

Cat. No. B2770652
M. Wt: 198.61
InChI Key: DDMPIPCSFLSDEX-UHFFFAOYSA-N
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Description

Benzodiazole-5-carboxylic acid HCl is a chemical compound with the formula C8H7ClN2O2 . It is a derivative of benzimidazole, a heterocyclic compound that is a fusion of benzene and imidazole . This compound has been used in the preparation of 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as Benzodiazole-5-carboxylic acid HCl, can be achieved through various methods. One method involves the acid-catalyzed rearrangement of 2(3)-aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acids . Another method involves the reaction of 1,2-diaminobenzene with carboxylic acids . Hydrolysis can also occur under acidic or basic conditions .


Molecular Structure Analysis

The molecular structure of Benzodiazole-5-carboxylic acid HCl is characterized by a benzimidazole core, which is a six-membered benzene ring fused to a five-membered imidazole ring . The compound has a molecular weight of 198.61 .


Chemical Reactions Analysis

Benzimidazole derivatives, including Benzodiazole-5-carboxylic acid HCl, are known to exhibit corrosion inhibitory properties. They can form an adsorption layer over an iron surface, obeying the Langmuir isotherm . They are also known to inhibit both anodic and cathodic processes of mild steel in 0.5 M HCl solution .


Physical And Chemical Properties Analysis

Benzodiazole-5-carboxylic acid HCl is a solid compound . It is a good corrosion inhibitor for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Scientific Research Applications

Angiotensin II Receptor Antagonism

Benzimidazole derivatives, including those related to benzodiazole-5-carboxylic acid HCl, have been synthesized with heterocycles like oxadiazole and thiadiazole, showing angiotensin II receptor antagonistic activities. These compounds exhibit high affinity for the AT1 receptor and effectively inhibit the angiotensin II-induced pressor response, suggesting their potential application in cardiovascular therapies (Kohara et al., 1996).

Fluorescence-Based pH Sensing

A benzothiazole-based aggregation-induced emission luminogen, structurally related to benzodiazole-5-carboxylic acid HCl, was designed for ratiometric fluorescent chemosensing. This compound has shown high sensitivity and reversibility in detecting pH fluctuations, making it a valuable tool for biological and environmental pH monitoring (Li et al., 2018).

Biotransformation in Wastewater Treatment

Research on benzotriazoles, closely related to benzodiazole-5-carboxylic acid HCl, has revealed insights into their biotransformation during wastewater treatment. Studies have identified major transformation products and elucidated potential pathways such as oxidation and hydroxylation, highlighting the environmental relevance of these compounds in water treatment processes (Huntscha et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives, which share a structural relationship with benzodiazole-5-carboxylic acid HCl, have been studied as corrosion inhibitors for materials like steel in acidic environments. These compounds demonstrate a strong ability to prevent corrosion through adsorption and formation of protective layers on metal surfaces (Hu et al., 2016).

Drug Discovery Building Blocks

Derivatives of benzo[d]thiazole, a compound related to benzodiazole-5-carboxylic acid HCl, have been synthesized as building blocks in drug discovery. These compounds offer versatile substitution possibilities, allowing extensive exploration of chemical space for potential pharmaceutical applications (Durcik et al., 2020).

Safety And Hazards

Benzodiazole-5-carboxylic acid HCl is considered hazardous. It is corrosive to metals and can cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

Benzimidazole derivatives, including Benzodiazole-5-carboxylic acid HCl, have shown promising applications in biological and clinical studies . They have been explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses . Future research could focus on further exploring these therapeutic applications and developing new synthetic methods for benzimidazole derivatives .

properties

IUPAC Name

3H-benzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMPIPCSFLSDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzodiazole-5-carboxylic acid HCl

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